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Compound of Interest

Compound Name: Aurintricarboxylic Acid

Cat. No.: B15623186 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers using Aurintricarboxylic Acid (ATA) as an RNase inhibitor during

RNA extraction.

Frequently Asked Questions (FAQs)
Q1: What is Aurintricarboxylic Acid (ATA) and how does it protect RNA?

Aurintricarboxylic Acid is a potent inhibitor of nucleases, including the RNases that can

rapidly degrade RNA during isolation procedures.[1][2] ATA works by competing with nucleic

acids to bind to the active sites of these enzymes, thus preventing them from breaking down

the RNA molecules you are trying to isolate.[1] It is a general inhibitor of most proteins that bind

to nucleic acids.

Q2: Why is my RNA yield low even when using ATA?

Low RNA yield can result from several factors not directly related to RNase activity. These can

include incomplete cell lysis, suboptimal sample storage, or issues with the RNA precipitation

or column binding steps. It is also possible that the concentration of ATA itself is not optimal for

your specific sample type.

Q3: Can ATA interfere with downstream applications?
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Yes. Since ATA binds to nucleic acids, it can form stable complexes that may inhibit enzymes

used in downstream applications such as reverse transcription (RT-PCR) or in vitro

transcription.[3][4] Therefore, it is often necessary to remove ATA from the purified RNA.

Q4: How does ATA affect spectrophotometric quantification of RNA?

ATA is a colored compound and can interfere with standard spectrophotometric readings at 260

nm (A260), leading to an overestimation of the RNA concentration. A correction method is

required for accurate quantification.

Q5: How can I remove ATA from my purified RNA sample?

ATA can be effectively removed from RNA preparations by gel filtration chromatography using a

resin like Sephadex G-100.[1] This method separates the small ATA molecules from the much

larger RNA molecules.

Troubleshooting Guides
Issue 1: Low RNA Yield
If you are experiencing lower than expected RNA yields, consult the following table for potential

causes and solutions.
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Potential Cause Recommended Solution Expected Outcome

Suboptimal ATA Concentration

The optimal concentration of

ATA can vary. A common

starting concentration is 1 mM

in the lysis buffer.[1] Prepare

fresh ATA solutions and

consider titrating the

concentration to find the

optimal level for your tissue or

cell type.

Increased yield of intact, high-

molecular-weight RNA.

Incomplete Cell or Tissue Lysis

Ensure thorough

homogenization of the sample

in the lysis buffer containing

ATA. For tough tissues,

consider mechanical disruption

methods such as bead beating

or rotor-stator homogenization.

Complete release of cellular

contents, maximizing the

amount of RNA available for

purification.

Improper Sample Handling

Flash-freeze tissues in liquid

nitrogen immediately after

harvesting and store at -80°C.

For cells, proceed with lysis

immediately after harvesting.

Avoid repeated freeze-thaw

cycles.

Preservation of RNA integrity

from the start of the workflow.

Inefficient RNA

Precipitation/Binding

If using alcohol precipitation,

ensure the correct volume of

isopropanol or ethanol is used

and that incubation times are

sufficient. For column-based

methods, do not overload the

column with too much sample

lysate.

Efficient recovery of RNA from

the aqueous phase.

Quantitative Data Summary: Expected RNA Yield
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Condition
Expected RNA Yield (per

gram of tissue)
Reference

With ATA in Extraction Buffer 0.5 - 2.0 mg [3][4]

Without ATA in Extraction

Buffer

Highly variable, often lower

with signs of degradation
General Knowledge

Issue 2: Poor RNA Quality (Low A260/280 or A260/230
Ratios)
Low spectrophotometric ratios indicate the presence of contaminants.
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Potential Cause Recommended Solution Expected Outcome

Protein Contamination (Low

A260/280)

Ensure complete separation of

the aqueous and organic

phases during phenol-

chloroform extraction. Avoid

carrying over any of the

interphase. Consider an

additional chloroform

extraction step.

A260/280 ratio improves to the

optimal range of 1.8-2.1.

Guanidinium Salt Carryover

(Low A260/230)

Ensure the RNA pellet is

washed thoroughly with 70-

80% ethanol after precipitation.

For column-based kits, perform

an additional wash step as per

the manufacturer's protocol.

A260/230 ratio improves to

>1.8.

Residual Phenol

After the aqueous phase is

transferred, perform a

chloroform-only extraction to

remove any remaining phenol.

Improved purity and suitability

for downstream applications.

ATA Interference

If quantifying without a

correction method, ATA can

affect the ratios. Use the

spectrophotometric correction

protocol below or remove ATA

prior to quantification.

More accurate assessment of

RNA purity.

Experimental Protocols
Protocol 1: Recommended Protocol for RNA Isolation
with Aurintricarboxylic Acid
This protocol is a synthesized method based on standard guanidinium thiocyanate-phenol-

chloroform extraction, incorporating ATA for RNase inhibition.

Materials:
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Tissue or cells

Lysis Buffer (e.g., TRIzol or a similar reagent containing guanidinium thiocyanate and

phenol)

Aurintricarboxylic Acid (ATA), 1 M stock solution in sterile water

Chloroform

Isopropanol

75% Ethanol in RNase-free water

RNase-free water

Procedure:

Prepare Lysis Buffer with ATA: Immediately before use, add ATA stock solution to the lysis

buffer to a final concentration of 1 mM. For example, add 1 µL of 1 M ATA to 1 mL of lysis

buffer.

Homogenization:

Tissues: Homogenize tissue samples in the ATA-containing lysis buffer (1 mL per 50-100

mg of tissue) using a glass-Teflon or power homogenizer.

Cells: Lyse cells grown in monolayer directly in the culture dish by adding the ATA-

containing lysis buffer. For suspension cells, pellet the cells and lyse in the ATA-containing

lysis buffer (1 mL per 5-10 x 10^6 cells).

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of lysis buffer used. Cap the tube securely and shake

vigorously for 15 seconds.
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Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a fresh tube.

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of lysis buffer used. Mix and

incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.

RNA Wash:

Remove the supernatant.

Wash the RNA pellet once with 1 mL of 75% ethanol.

Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

Resuspend RNA:

Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

Dissolve the RNA in an appropriate volume of RNase-free water.

Protocol 2: Spectrophotometric Quantification of RNA in
the Presence of ATA
This method allows for a more accurate estimation of RNA concentration when ATA is present.

Dilute your RNA sample in RNase-free water or an appropriate buffer.

Measure the absorbance at 260 nm (A260) and 320 nm (A320). The A320 reading accounts

for turbidity.
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Measure the absorbance of a blank solution containing the same concentration of ATA as

your sample at 260 nm and 320 nm.

Calculate the corrected absorbance for your RNA sample: Corrected A260 = (A260 of

sample - A320 of sample) - (A260 of ATA blank - A320 of ATA blank)

Calculate the RNA concentration: RNA Concentration (µg/mL) = Corrected A260 x 40

Protocol 3: Removal of ATA from RNA Samples
This protocol uses gel filtration to separate RNA from ATA.

Materials:

Sephadex G-100 resin

Chromatography column

RNase-free buffer (e.g., 0.1x SSC)

Procedure:

Swell the Sephadex G-100 resin in RNase-free buffer according to the manufacturer's

instructions.

Pack a chromatography column with the swollen resin.

Equilibrate the column by washing with 2-3 column volumes of RNase-free buffer.

Carefully load your RNA sample onto the top of the resin bed.

Elute the RNA from the column with RNase-free buffer. The larger RNA molecules will pass

through the column more quickly (in the void volume), while the smaller ATA molecules will

be retained by the resin.

Collect fractions and measure the A260 of each fraction to identify those containing RNA.

Pool the RNA-containing fractions.
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Caption: General workflow for RNA isolation using ATA.
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Caption: Mechanism of RNase inhibition by ATA.
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Caption: Troubleshooting logic for low RNA yield with ATA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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